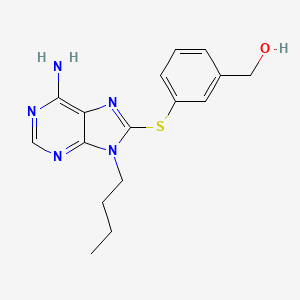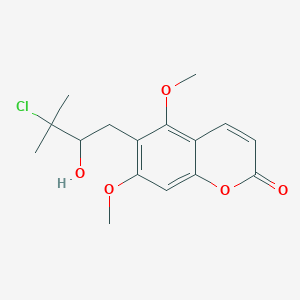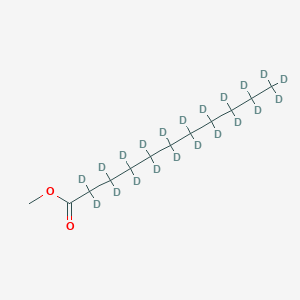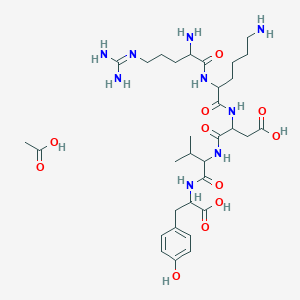
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with butylamine to introduce the butyl group.
Thioether Formation:
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions could target the purine ring or the thioether linkage, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include a range of oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on cellular processes, enzyme interactions, or as a potential inhibitor of specific biological pathways.
Medicine: Investigating its therapeutic potential, particularly in areas like cancer treatment, antiviral therapy, or as an anti-inflammatory agent.
Industry: Potential use in the development of new materials, coatings, or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action for (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids, enzymes, or receptors, influencing various cellular pathways. The compound might inhibit or activate specific enzymes, interfere with DNA or RNA synthesis, or modulate receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
6-Mercaptopurine: A purine analog used in cancer treatment.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol’s uniqueness lies in its specific structural features, such as the butyl group and thioether linkage, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Eigenschaften
Molekularformel |
C16H19N5OS |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
[3-(6-amino-9-butylpurin-8-yl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H19N5OS/c1-2-3-7-21-15-13(14(17)18-10-19-15)20-16(21)23-12-6-4-5-11(8-12)9-22/h4-6,8,10,22H,2-3,7,9H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
LQSVVSNWAFXCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=NC=NC(=C2N=C1SC3=CC=CC(=C3)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)



![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)

![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)


